2,4-Difluoro-5-nitrobenzotrifluoride

Overview

Description

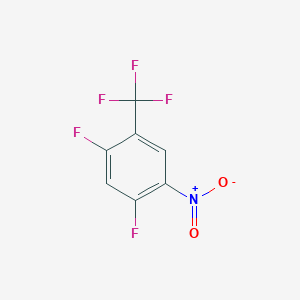

2,4-Difluoro-5-nitrobenzotrifluoride, also known as 1,5-difluoro-2-nitro-4-(trifluoromethyl)benzene, is a chemical compound with the molecular formula C7H2F5NO2 . It has a molecular weight of 227.09 and is typically stored at ambient temperature . It is a liquid in its physical form .

Synthesis Analysis

The synthesis of 5-fluoro-2-nitrobenzotrifluoride, a similar compound, was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent . The process safety was evaluated based on the temperature rise with the use of a Reaction Calorimeter and Differential Scanning Calorimetry .Molecular Structure Analysis

The InChI code for 2,4-Difluoro-5-nitrobenzotrifluoride is 1S/C7H2F5NO2/c8-4-2-5(9)6(13(14)15)1-3(4)7(10,11)12/h1-2H . This code provides a specific string of characters that represent the compound’s molecular structure.Chemical Reactions Analysis

The nitration process of 3-fluorobenzotrifluoride to produce 5-fluoro-2-nitrobenzotrifluoride was studied in a millireactor . The effects of the composition of the mixed acid, the molar ratio of nitric acid to the substrate, the residence time, and the temperature on the reaction performance in the millireactor were studied to obtain optimal operational conditions .Physical And Chemical Properties Analysis

2,4-Difluoro-5-nitrobenzotrifluoride is a liquid at ambient temperature . It has a molecular weight of 227.09 .Scientific Research Applications

Synthesis and Structural Analysis

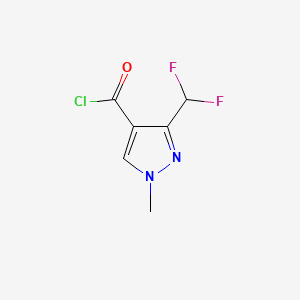

One of the primary applications of 2,4-Difluoro-5-nitrobenzotrifluoride involves its synthesis and the structural analysis of its derivatives. For instance, the compound has been utilized in the synthesis of electron-rich nitroaromatics through nucleophilic aromatic substitution. This process allows the introduction of amine substituents into the nitrobenzene derivatives, facilitating the study of electron donation effects on the nitro group's structure and reactivity (White et al., 2019).

Reactivity and Mechanistic Studies

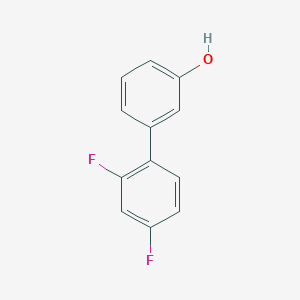

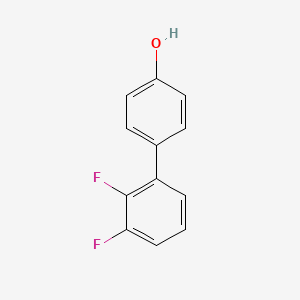

The reactivity and substitution mechanisms of 2,4-Difluoro-5-nitrobenzotrifluoride have also been explored. Studies have investigated the effects of nucleophiles on the mobility of nitro and fluoro groups in benzotrifluorides. These studies provide insights into the relative reactivity and potential applications of the compound in synthetic chemistry, especially in reactions involving phenols in the presence of potassium carbonate (Khalfina & Vlasov, 2002).

Applications in Material Science

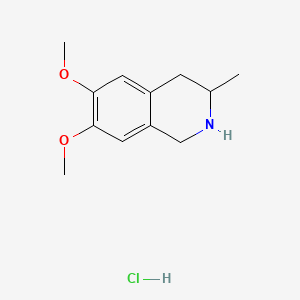

In material science, 2,4-Difluoro-5-nitrobenzotrifluoride has been instrumental in developing new materials with desirable properties. For example, its derivatives have been used to synthesize fluorinated polyimides with specific optical and dielectric characteristics. These materials exhibit low dielectric constants and high thermal stability, making them suitable for advanced electronic and optoelectronic applications (Wang, Zhao, & Li, 2012).

Environmental and Explosives Detection

Recent research has explored the use of metal-organic frameworks (MOFs) derived from compounds including 2,4-Difluoro-5-nitrobenzotrifluoride for detecting energetic materials. These MOFs exhibit tunable fluorescence properties, enabling the sensitive and selective detection of explosives. This application underscores the compound's potential in developing new materials for security and environmental monitoring (Guo et al., 2014).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P271 (use only outdoors or in a well-ventilated area), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name |

1,5-difluoro-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5NO2/c8-4-2-5(9)6(13(14)15)1-3(4)7(10,11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJRIPYSOOEORJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-5-nitrobenzotrifluoride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[3,4-c]furan-1,3(4H,6H)-dione](/img/structure/B3025415.png)

![6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine](/img/structure/B3025419.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-5-amine hydrochloride](/img/structure/B3025430.png)